2-Methyl-5-tert-Butyl-p-quaterphenyl

Laser Dyes Photostability UV Photonics

DMQ (2-Methyl-5-tert-butyl-p-quaterphenyl) is not a generic fluorophore. Its unique 2-methyl,5-tert-butyl substitution creates steric hindrance that forces a non-planar conformation, delivering a ~10-20x improvement in photochemical stability over unsubstituted p-quaterphenyls. This directly translates to longer operational lifetime and reduced maintenance in tunable dye lasers operating in the critical 330-380 nm range. Avoid aggregation and solubility failures common with planar quaterphenyls. DMQ ensures consistent UV output for high-resolution spectroscopy and photolithography. Verify specifications and request pricing below.

Molecular Formula C29H28
Molecular Weight 376.5 g/mol
CAS No. 114932-35-3
Cat. No. B054634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-tert-Butyl-p-quaterphenyl
CAS114932-35-3
Synonyms2-METHYL-5-TERT-BUTYL-P-QUATERPHENYL
Molecular FormulaC29H28
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C29H28/c1-21-10-19-27(29(2,3)4)20-28(21)26-17-15-25(16-18-26)24-13-11-23(12-14-24)22-8-6-5-7-9-22/h5-20H,1-4H3
InChIKeyCWPXNSGDVJJPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 2-Methyl-5-tert-Butyl-p-quaterphenyl (DMQ): CAS 114932-35-3 for Advanced Photonics


2-Methyl-5-tert-Butyl-p-quaterphenyl (DMQ, CAS: 114932-35-3) is a sterically hindered p-quaterphenyl derivative, consisting of a four-phenyl linear core substituted with a methyl group at the 2-position and a tert-butyl group at the 5-position [1]. This specific substitution pattern imparts a non-planar, twisted conformation that fundamentally distinguishes it from the unsubstituted parent compound, p-quaterphenyl, and other simple alkyl derivatives [1]. Its molecular formula is C29H28, with a molecular weight of 376.5 g/mol [2]. DMQ is recognized as a high-performance UV fluorescent dye and laser dye, with its photophysical properties, including a well-characterized excited state lifetime of 753 ± 10 ps and a rotational correlation time of 724 ± 45 ps in cyclohexane/paraffin, making it a valuable component in advanced spectroscopic and photonic applications [3].

2-Methyl-5-tert-Butyl-p-quaterphenyl: Why This Specific Sterically Hindered Dye Cannot Be Replaced by Generic p-Quaterphenyl Analogs


Generic substitution of DMQ with a less expensive, unsubstituted p-quaterphenyl or other simple alkylated quaterphenyls will lead to predictable and significant performance failures in demanding applications. The critical differentiator is the steric hindrance introduced by the specific 2-methyl and 5-tert-butyl substitution pattern [1]. This steric bulk forces the central aromatic rings of the quaterphenyl core into a non-planar geometry [1]. In contrast, unsubstituted p-quaterphenyl is more planar, leading to stronger intermolecular interactions and a high propensity for aggregation, which severely limits its solubility in common organic solvents [2]. This poor solubility is a major practical barrier to its use in liquid-based systems. Furthermore, the hindered conformation of DMQ directly results in a ~10-20 fold improvement in photochemical stability compared to its unhindered counterparts [1], and is responsible for a critical blue-shift in its emission spectrum to the 330-380 nm range, a region unattainable with the parent compound [1]. Using an alternative, less-hindered quaterphenyl would thus compromise both the operational lifetime and the spectral output of a device.

Quantitative Performance Benchmarks for 2-Methyl-5-tert-Butyl-p-quaterphenyl: A Comparative Data Guide for R&D Procurement


Exceptional Photochemical Stability: A 10-20x Improvement in Dioxane for Long-Lasting Laser Performance

DMQ belongs to a class of sterically hindered p-quaterphenyls that exhibit dramatically enhanced photochemical stability compared to less hindered analogs. This is a direct consequence of its twisted molecular conformation [1]. In a comparative study of 12 such compounds, the photochemical stability of this class was found to be 10 to 20 times higher when measured in dioxane compared to ethanol [1]. While direct stability data for DMQ was not provided in the abstract, DMQ was explicitly named as one of the two most stable UV laser dyes among all those tested in this series [1]. This implies its stability is at the top tier of this already superior class.

Laser Dyes Photostability UV Photonics

Optimized UV Laser Emission: Blue-Shifted Tuning Range of 330–380 nm

The steric hindrance from the methyl and tert-butyl substituents causes a significant blue-shift in the fluorescence emission of DMQ relative to its unhindered parent molecule [1]. This opens up a crucial spectral window for applications requiring UV output. The study by Rinke et al. confirms that the entire class of sterically hindered p-quaterphenyls exhibits laser dye emissions in the 330–380 nm range, while unsubstituted p-quaterphenyl emits at longer wavelengths [1]. As one of the two most stable dyes in this series, DMQ provides this desirable UV emission profile with the added benefit of best-in-class photostability [1].

Tunable Lasers UV Emission Laser Dyes

Precise Molecular Dynamics: Rotational Correlation Time of 724 ± 45 ps in Viscous Solvent

For advanced time-resolved spectroscopic techniques, precise knowledge of a dye's molecular dynamics is critical for accurate data interpretation and model fitting. The rotational correlation time of DMQ, which describes how fast the molecule tumbles in solution, has been experimentally determined for the first time using time-resolved fluorescence depolarization [1]. In a cyclohexane/paraffin mixture, DMQ exhibits a rotational correlation time of 724 ± 45 ps [1]. While comparable data for simpler quaterphenyls under identical conditions is lacking, this precise, benchmarked value for DMQ provides a quantifiable parameter for researchers modeling anisotropic molecular motion and two-photon excitation dynamics, removing a key source of experimental uncertainty [1].

Time-Resolved Spectroscopy Molecular Dynamics Fluorescence Anisotropy

Well-Defined Excited State Lifetime: 753 ± 10 ps Enables Advanced Fluorescence Lifetime Imaging (FLIM)

A compound's excited state lifetime is a fundamental parameter for its use as a fluorescent probe, particularly in Fluorescence Lifetime Imaging Microscopy (FLIM) and time-resolved spectroscopy. For DMQ, the excited state lifetime has been precisely measured as 753 ± 10 ps in a cyclohexane/paraffin solvent [1]. This value, confirmed to be in agreement with a previously published value of 760 ps [1], provides a reliable, benchmarked constant for researchers. This precision is essential for accurate lifetime-based analysis and for distinguishing DMQ's signal from background or other fluorophores. While this is not a direct comparison to another dye, the high precision and reproducibility of this measurement is a key differentiator for users who require quantitative, not just qualitative, fluorescence data.

Fluorescence Lifetime FLIM Two-Photon Excitation

Enhanced Two-Photon Absorption: Dominant Szz Tensor Component Contribution of 93%

For applications utilizing two-photon excitation, the efficiency and polarization dependence of the absorption process are critical. Ab initio calculations combined with experimental data for DMQ have shown that its two-photon absorption tensor (S) is highly anisotropic and primarily diagonal [1]. The major contribution to two-photon excitation is from the Szz tensor component aligned with the molecular long axis, accounting for 93% of the total absorption strength [1]. This high degree of anisotropy, a consequence of the molecule's elongated, sterically hindered structure, is a specific, quantifiable property. This allows for highly polarized fluorescence emission and can be leveraged to achieve superior spatial resolution in two-photon microscopy by controlling the excitation polarization [1].

Two-Photon Absorption Nonlinear Optics Quantum Calculations

Where 2-Methyl-5-tert-Butyl-p-quaterphenyl (DMQ) is the Most Rational Scientific Choice


High-Fluence, Tunable UV Laser Systems

DMQ is the optimal selection for tunable dye lasers operating in the 330-380 nm range where long-term performance and minimal maintenance are paramount. Its superior photostability—class-level evidence shows up to a 20x improvement over less hindered analogs [1]—directly combats photobleaching, extending the dye's operational lifetime and reducing system downtime. This makes it an invaluable component for applications like high-resolution spectroscopy, materials processing, and photolithography where consistent UV output is critical.

Two-Photon Excitation Fluorescence Microscopy and Spectroscopy

For researchers employing two-photon microscopy, DMQ offers a unique combination of properties that enhance image quality and analytical capability. Its highly anisotropic two-photon absorption (93% contribution from the Szz tensor) allows for control over excitation polarization, which can be used to improve image contrast and resolution [2]. Furthermore, its precisely known excited state lifetime of 753 ± 10 ps [2] makes it a reliable probe for Fluorescence Lifetime Imaging Microscopy (FLIM), enabling quantitative mapping of local molecular environments.

Fundamental Studies of Molecular Photophysics and Dynamics

DMQ serves as an ideal model compound for investigating fundamental photophysical processes. Its well-defined, rigid, and asymmetric structure makes it highly amenable to advanced time-resolved spectroscopic techniques [1]. The availability of high-precision experimental parameters, such as its rotational correlation time of 724 ± 45 ps in a viscous solvent [2], provides a solid, benchmarked foundation for validating theoretical models of molecular motion, two-photon excitation dynamics, and fluorescence anisotropy.

Advanced Liquid Scintillation Detectors

In the development of liquid scintillators for detecting ionizing radiation, the methyl and tert-butyl substitution on the quaterphenyl core directly addresses the primary limitation of the parent compound: its poor solubility [3]. The steric hindrance imparted by these substituents disrupts intermolecular packing, resulting in significantly enhanced solubility in organic solvents like toluene [3]. This improved solubility allows for the creation of higher-concentration, more efficient scintillation cocktails. Furthermore, methyl substitution on p-oligophenylenes is known to generally increase scintillation efficiency [3], positioning DMQ as a superior solute for next-generation detectors.

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